Dimethylmalononitrile

Catalog No.
S580261
CAS No.
7321-55-3
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
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Dimethylmalononitrile

CAS Number

7321-55-3

Product Name

Dimethylmalononitrile

IUPAC Name

2,2-dimethylpropanedinitrile

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3

InChI Key

BCMJJXWXMZYZKN-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C#N

Synonyms

dimethylmalononitrile, DMMN compund

Canonical SMILES

CC(C)(C#N)C#N

The exact mass of the compound Dimethylmalononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86109. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis and Material Science

  • Building block for complex molecules: DMN can serve as a valuable building block for the synthesis of diverse organic molecules due to its reactive nitrile groups and central methylene group. These functionalities allow for various chemical transformations, enabling the construction of complex structures with potential applications in pharmaceuticals, materials science, and other fields [].
  • Precursor for conjugated polymers: DMN can be used as a precursor for the synthesis of conjugated polymers, which are polymers with alternating single and double bonds that exhibit unique electrical and optical properties. These materials have potential applications in organic electronics, solar cells, and light-emitting diodes (LEDs) [].

Coordination Chemistry and Catalysis

  • Ligand for metal complexes: The nitrile groups in DMN can act as Lewis bases, forming coordination bonds with metal ions. This property makes DMN a potential ligand for the design of novel metal complexes with applications in catalysis, sensing, and magnetism [].
  • Organic catalyst design: The unique structure and reactivity of DMN offer potential for its exploration as an organic catalyst for various chemical reactions. This area of research is still in its early stages, but it could lead to the development of new and efficient catalytic systems for organic transformations [].

Other Potential Applications

  • Biomedical research: Some studies have suggested that DMN may possess biological activities, such as anti-microbial and anti-cancer properties. However, these findings are preliminary and require further investigation to understand the potential benefits and risks associated with DMN in this context [].
  • Energy storage materials: Recent research suggests that DMN-based materials have potential applications in energy storage due to their ability to reversibly store and release lithium ions. This area of research is ongoing, and further exploration is needed to assess the potential of DMN for practical energy storage applications.

Dimethylmalononitrile is a chemical compound with the molecular formula C5H6N2C_5H_6N_2 and a linear formula of (CH3)2C(CN)(CH_3)_2C(CN). It is characterized by the presence of two cyano groups and two methyl groups attached to a central carbon atom. This compound is notable for its utility in organic synthesis, particularly in the formation of aryl nitriles through transnitrilation reactions. Its molecular weight is approximately 94.11 g/mol, and it is known for being a colorless liquid with a pungent odor .

DMM is a toxic compound and should be handled with care. Here are some safety concerns:

  • Toxicity: DMM can be harmful upon inhalation, ingestion, or skin contact. It can cause irritation and damage to various organs [1].
  • Flammability: DMM is flammable and can ignite readily [1].
  • Reactivity: DMM can react violently with strong acids or bases [1].

Precautionary Measures:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DMM.
  • Work in a well-ventilated area.
  • Store DMM in a cool, dry place away from heat and incompatible chemicals.
  • Dispose of DMM according to local regulations.

Data Source:

  • Sigma-Aldrich:
, primarily due to its reactive cyano groups. One significant reaction is transnitrilation, where dimethylmalononitrile can react with aryl Grignard or lithium reagents to form aryl nitriles. This process avoids the use of toxic reagents and transition metals, making it an environmentally friendly method under mild conditions .

Another important reaction involves its use as a building block in the synthesis of other complex organic molecules, including heterocycles and pharmaceuticals. The compound can also undergo hydrolysis to yield malonic acid derivatives when treated with aqueous acid or base .

Dimethylmalononitrile can be synthesized through several methods:

  • Alkylation of Malononitrile: This method involves the reaction of malononitrile with iodomethane in the presence of a base, leading to the formation of dimethylmalononitrile.
  • Reduction of Dimethylsulfonium Dicyanomethylide: This approach provides an alternative synthetic route, allowing for more controlled conditions during synthesis .
  • Transnitrilation Reactions: As mentioned earlier, dimethylmalononitrile can also be synthesized indirectly through transnitrilation from other nitriles, showcasing its versatility as a reagent in organic synthesis .

Dimethylmalononitrile has several applications in organic chemistry:

  • Synthesis of Aryl Nitriles: Its primary application lies in the synthesis of aryl nitriles via transnitrilation reactions.
  • Building Block in Organic Synthesis: It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
  • Research Reagent: Due to its unique reactivity, it is often used as a reagent in research laboratories for developing new synthetic methodologies .

Interaction studies involving dimethylmalononitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's cyano groups make it susceptible to nucleophilic attack, which can lead to diverse chemical transformations. Additionally, studies on its interactions with biological systems are needed to better understand its potential therapeutic uses and toxicity profiles .

Dimethylmalononitrile shares similarities with several other compounds that contain cyano or malonic structures. Here are some comparable compounds:

Compound NameStructureUnique Features
MalononitrileC3H3N2C_3H_3N_2Contains one cyano group; simpler structure
Ethyl MalonateC5H8O4C_5H_8O4Contains ester functionality; used in synthesis
Diethyl MalonateC6H10O4C_6H10O4Similar reactivity; used in various synthetic pathways
Cyanoacetic AcidC4H3N2O2C_4H3N2O2Contains carboxylic acid functionality; versatile in synthesis

Dimethylmalononitrile's uniqueness lies in its dual cyano groups and methyl substituents, which enhance its reactivity compared to simpler compounds like malononitrile while providing distinct pathways for synthetic applications not available with other similar compounds.

Dimethylmalononitrile was first cataloged in chemical databases in the mid-20th century, with its initial synthesis methods rooted in cyanation reactions of malonate derivatives. The compound gained prominence in the 1960s as researchers sought alternatives to toxic cyanating agents like copper cyanide (CuCN). Early applications focused on its use in nucleophilic substitutions, but its potential as an electrophilic cyan source remained underexplored until the 2010s.

Significance in Organic Chemistry

DMMN’s significance lies in its dual role as both a cyanide donor and a stabilizing ligand in transition-metal catalysis. Unlike traditional cyanide sources, DMMN is air-stable, non-volatile, and exhibits low acute toxicity, addressing critical safety concerns in industrial settings. Its ability to participate in transnitrilation—a process transferring nitrile groups to electrophilic substrates—has revolutionized aryl nitrile synthesis, enabling metal-free routes and reducing reliance on palladium or nickel catalysts.

Overview of Research Developments

Recent advancements (post-2020) highlight DMMN’s utility in radical chemistry and C–H functionalization. For instance, copper-catalyzed transnitrilation with arylborons (2025) demonstrated unprecedented radical pathways, expanding substrate scope to include sterically hindered aromatics. Computational studies have further elucidated its mechanism of action, particularly in retro-Thorpe fragmentations, guiding the design of next-generation cyanating agents.

International Union of Pure and Applied Chemistry and Common Nomenclature

Dimethylmalononitrile is formally designated under the International Union of Pure and Applied Chemistry nomenclature system as 2,2-dimethylpropanedinitrile [1]. This systematic name reflects the compound's structural composition, indicating a propanedinitrile backbone with two methyl substituents attached to the central carbon atom [1]. The International Union of Pure and Applied Chemistry name follows the standard convention for naming dinitrile compounds, where the parent chain includes the carbon atoms of both nitrile functional groups [1].

The compound is recognized by several common names in chemical literature and commercial applications [2]. The most frequently used common name is dimethylmalononitrile, which derives from its structural relationship to malononitrile with the addition of two methyl groups [2]. Alternative common names include 2,2-dicyanopropane, which emphasizes the presence of two cyano groups attached to a propane structure [2] [4]. The designation dimethyldicyanomethane is also employed, highlighting the compound's derivation from dicyanomethane with methyl substitution [2] [4].

Additional nomenclature variations found in chemical databases include malononitrile dimethyl derivative and propanedinitrile dimethyl derivative [2] [4]. These names reflect different approaches to describing the same molecular structure, with some emphasizing the malononitrile parent compound and others focusing on the propanedinitrile framework [2]. The compound may also be referred to as dimethylpropanedinitrile in certain chemical contexts [1] [2].

Nomenclature TypeChemical Name
International Union of Pure and Applied Chemistry Name2,2-dimethylpropanedinitrile [1]
Primary Common NameDimethylmalononitrile [2]
Alternative Common Names2,2-Dicyanopropane [2] [4]; Dimethyldicyanomethane [2] [4]
Systematic VariationsMalononitrile, dimethyl- [2]; Propanedinitrile, dimethyl- [2]

Structural Characteristics

Dimethylmalononitrile possesses the molecular formula C₅H₆N₂, indicating a composition of five carbon atoms, six hydrogen atoms, and two nitrogen atoms [1] [4]. The molecular weight of the compound is 94.11 grams per mole [2] [4]. The structural framework consists of a central carbon atom bonded to two methyl groups and two nitrile functional groups, creating a quaternary carbon center [1] [27].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)(C#N)C#N, which clearly depicts the central carbon atom bearing two methyl groups and two cyano groups [27] [31]. The International Chemical Identifier for the compound is InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3, providing a standardized representation of its molecular connectivity [27] [31]. The corresponding International Chemical Identifier Key is BCMJJXWXMZYZKN-UHFFFAOYSA-N, serving as a unique identifier for database searches [27] [31].

The compound exhibits a tetrahedral geometry around the central carbon atom, with the two nitrile groups extending linearly from this center [34]. Each nitrile functional group contains a carbon-nitrogen triple bond, characterized by a bond length of approximately 1.16 Angstroms [34]. The presence of two electron-withdrawing nitrile groups significantly influences the electronic properties of the central carbon atom [34].

Physical characterization reveals that dimethylmalononitrile exists as a solid at room temperature with a melting point ranging from 31 to 33 degrees Celsius [2] [4] [26]. The compound may appear as a white or colorless powder, though it can exhibit light yellow to light orange coloration depending on purity and storage conditions [2] [3] [4]. The boiling point has been reported as 169.5 degrees Celsius at standard atmospheric pressure, with alternative measurements of 120 degrees Celsius at reduced pressure [4] [26].

Structural PropertyValueReference
Molecular FormulaC₅H₆N₂ [1] [4]
Molecular Weight94.11 g/mol [2] [4]
Simplified Molecular Input Line Entry SystemCC(C)(C#N)C#N [27] [31]
International Chemical IdentifierInChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 [27] [31]
International Chemical Identifier KeyBCMJJXWXMZYZKN-UHFFFAOYSA-N [27] [31]
Melting Point31-33°C [2] [4] [26]
Boiling Point169.5°C (760 mmHg) [4] [26]
Density0.961-0.969 g/cm³ [4] [26]

Classification in Chemical Taxonomy

Dimethylmalononitrile belongs to the broad class of organic compounds known as nitriles, which are characterized by the presence of one or more carbon-nitrogen triple bonds [34] [36]. Specifically, this compound is classified as a dinitrile due to the presence of two nitrile functional groups within its molecular structure [32]. The compound falls under the subcategory of alkanedinitriles, which are saturated dinitrile compounds containing only single bonds between carbon atoms in the main chain [15] [18].

Within the chemical taxonomy hierarchy, dimethylmalononitrile is categorized as an aliphatic nitrile compound [32]. This classification distinguishes it from aromatic nitriles, which contain benzene rings or other aromatic systems [34]. The aliphatic nature of the compound is confirmed by the absence of any unsaturated carbon-carbon bonds or aromatic ring structures [32] [34].

The compound can be further classified as a geminal dinitrile, indicating that both nitrile groups are attached to the same carbon atom [14]. This structural arrangement is relatively uncommon compared to other dinitrile configurations and imparts unique chemical properties to the molecule [14]. The geminal positioning of the nitrile groups creates a highly electrophilic carbon center, influencing the compound's reactivity patterns [14].

From a functional group perspective, dimethylmalononitrile contains cyano groups (-C≡N), which are characterized by a carbon-nitrogen triple bond [34] [36]. These functional groups are polar due to the electronegativity difference between carbon and nitrogen atoms [34] [38]. The presence of two such groups in a geminal arrangement significantly enhances the compound's polarity and influences its physical and chemical properties [34] [38].

The compound is also classified within the broader category of cyanocarbons, which encompasses organic compounds containing multiple cyano groups [34]. This classification is particularly relevant for understanding the compound's chemical behavior and potential reactivity with various reagents [34]. The high cyano group density makes dimethylmalononitrile a valuable building block in organic synthesis applications [29].

Classification LevelCategoryDescription
Primary ClassNitriles [34] [36]Organic compounds with C≡N functional groups
SubclassDinitriles [32]Compounds containing two nitrile groups
Structural TypeAlkanedinitriles [15] [18]Saturated dinitrile compounds
Aromatic ClassificationAliphatic Nitriles [32]Non-aromatic nitrile compounds
Positional ClassificationGeminal Dinitriles [14]Both nitrile groups on same carbon
Functional GroupCyanocarbons [34]Multiple cyano group containing compounds

Registry Numbers and Database Identifiers

Dimethylmalononitrile is registered in multiple international chemical databases and regulatory systems with specific identifier codes [1] [2] [4]. The Chemical Abstracts Service Registry Number for this compound is 7321-55-3, which serves as the primary identifier in chemical literature and commercial databases [1] [2] [4] [19]. This registry number is universally recognized and used for tracking the compound across various chemical information systems [1] [2].

The European Inventory of Existing Commercial Chemical Substances assigns the number 444-670-6 to dimethylmalononitrile [2] [4]. This identifier is crucial for regulatory compliance within European Union markets and chemical trade [2] [4]. The United States Food and Drug Administration Unique Ingredient Identifier system designates the compound with the code DKA7D8BU8C [1] [2] [31]. This identifier is particularly important for pharmaceutical and food-related applications where the compound might be encountered [1] [31].

Database-specific identifiers include the Molecular Design Limited Number MFCD01321253, which is widely used in chemical inventory management systems [1] [2] [3]. The PubChem database, maintained by the National Center for Biotechnology Information, assigns Compound Identifier 23742 to dimethylmalononitrile [1] [6]. This identifier facilitates access to comprehensive chemical information including structure, properties, and biological activities [1] [6].

The Reaxys chemical database system uses Registry Number 1740212 for cataloging the compound [3] [20]. This number is essential for accessing synthetic procedures, reaction data, and analytical information within the Reaxys platform [3] [20]. The National Service Center database assigns number NSC-86109 to the compound, which is used primarily in pharmaceutical research contexts [1] [2].

Commercial suppliers and chemical companies use additional identifier systems for inventory management [3] [20]. Tokyo Chemical Industry assigns product number D5514 to their dimethylmalononitrile offering [3] [20]. For transportation and hazardous materials classification, the compound is designated with United Nations Number UN2926 [2] [4] [20]. The Harmonized System Code 2926907090 is used for international trade classification and customs purposes [2] [4].

Database/Registry SystemIdentifier CodeApplication Domain
Chemical Abstracts Service7321-55-3 [1] [2] [4]Primary chemical literature
European Inventory of Existing Commercial Chemical Substances444-670-6 [2] [4]European Union regulatory
United States Food and Drug Administration Unique Ingredient IdentifierDKA7D8BU8C [1] [2] [31]United States regulatory
Molecular Design LimitedMFCD01321253 [1] [2] [3]Chemical inventory management
PubChem Compound Identifier23742 [1] [6]Public chemical database
Reaxys Registry1740212 [3] [20]Synthetic chemistry database
National Service CenterNSC-86109 [1] [2]Pharmaceutical research
United Nations NumberUN2926 [2] [4] [20]Transportation classification
Harmonized System Code2926907090 [2] [4]International trade

Physical State and Appearance

Dimethylmalononitrile exists as a solid at room temperature (20°C) [1] [2]. The compound typically appears as a powder to lump to clear liquid depending on purity and storage conditions [3]. The color ranges from white or colorless to light yellow to light orange [3] [1], with the variation potentially attributed to minor impurities or oxidation products. The compound is described as a shelf-stable powder with relatively low melting point characteristics [2].

Melting and Boiling Points

The melting point of dimethylmalononitrile is consistently reported across multiple sources as 31-33°C (304-306 K) [3] [4] [1] [5] [6]. Some sources report a more specific value of 34°C (307 K) [1]. This relatively low melting point contributes to the compound's classification as a low-melting solid.

The boiling point is reported as 120°C at 33 mmHg (393 K at 4400 Pa) [3] [4] [1] [5]. This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under standard atmospheric pressure, though the exact value at 1 atmosphere is not commonly reported due to potential decomposition at higher temperatures.

Table 1: Thermal Properties of Dimethylmalononitrile

PropertyValueTemperature (K)Pressure ConditionsReference Citations
Melting Point31-33°C304-306 KStandard atmospheric [3] [4] [1] [5] [6]
Melting Point (specific)34°C307 KStandard atmospheric [1]
Boiling Point120°C393 K33 mmHg (4400 Pa) [3] [4] [1] [5]

Solubility Profile

Dimethylmalononitrile exhibits limited solubility in water, with an estimated solubility of approximately 3.92 mg/ml (0.0416 mol/l) [7]. The compound demonstrates polar solvent compatibility, being soluble in polar solvents such as lower alcohols due to the ability of the nitrile groups to engage in hydrogen bonding interactions [8].

The compound's solubility in non-polar solvents is limited, though some degree of solubility can occur depending on the specific solvent system [8]. This solubility profile is consistent with the compound's molecular structure, which contains two polar nitrile groups (-C≡N) attached to a relatively non-polar dimethyl-substituted carbon center.

Stability and Reactivity Parameters

Dimethylmalononitrile demonstrates good chemical stability under proper storage conditions [9]. The compound is thermally stable below its decomposition temperature but requires careful handling due to its air sensitivity [1] [9].

Table 2: Stability and Reactivity Parameters

ParameterDescriptionReference Citations
Chemical StabilityStable under proper storage conditions [9]
Thermal StabilityStable below decomposition temperature [9]
Air SensitivityAir sensitive - requires inert atmosphere storage [1]
Incompatible MaterialsOxidizing agents, strong acids [9]
Hazardous Decomposition ProductsCarbon dioxide, carbon monoxide, nitrogen oxides (NOₓ) [9] [10]
Storage Requirements2-8°C under nitrogen or argon atmosphere [3] [1] [9]
Conditions to AvoidHeat, sparks, open flames, static discharge [9]

The compound serves as an electrophilic cyanating reagent and is known to undergo transnitrilation reactions with aryl Grignard and lithium reagents [11] [12]. This reactivity is attributed to the electron-withdrawing nature of the two nitrile groups, which activate the central carbon for nucleophilic attack.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characterization

Proton NMR (¹H NMR) analysis of dimethylmalononitrile reveals characteristic signals for the methyl groups typically appearing in the range of δ 1.7-1.9 ppm [13] [14] [15]. The symmetrical nature of the molecule results in a simplified spectrum with the two methyl groups appearing as equivalent due to the plane of symmetry in the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy shows distinct signals for the nitrile carbons typically appearing around δ 115-120 ppm, which is characteristic of the -C≡N functional group [13] [14] [15]. The quaternary carbon bearing the two methyl groups and two nitrile groups appears in the range of δ 25-30 ppm [13] [14] [15].

Infrared (IR) Spectral Analysis

Infrared spectroscopy of dimethylmalononitrile reveals the characteristic C≡N stretching vibrations of the nitrile groups appearing in the range of 2250-2260 cm⁻¹ [13] [16] [17]. This frequency range is typical for aliphatic nitriles and confirms the presence of the two cyano functional groups in the molecule.

Additional characteristic bands in the IR spectrum include C-H stretching vibrations from the methyl groups and C-C stretching modes, though specific frequencies for these are not consistently reported in the available literature.

Mass Spectrometry (MS) Profiles

Mass spectrometric analysis shows the molecular ion peak at m/z 94, corresponding to the molecular weight of the compound [17]. The fragmentation pattern typically includes loss of one or both nitrile groups, though detailed fragmentation studies are not extensively documented in the available literature.

X-ray Crystallographic Data

Despite extensive literature searches, specific crystallographic data for dimethylmalononitrile, including unit cell parameters, space group, and detailed structural information, are not readily available in the current literature. This represents a significant gap in the structural characterization of this compound, particularly given its importance as a synthetic reagent.

The absence of reported crystal structure data may be attributed to challenges in obtaining suitable single crystals for X-ray diffraction analysis, possibly due to the compound's relatively low melting point (31-33°C) and air sensitivity requirements for storage under inert atmosphere conditions.

Table 3: Summary of Spectroscopic Properties

TechniqueKey CharacteristicsTypical ValuesReference Citations
¹H NMRMethyl group signalsδ 1.7-1.9 ppm [13] [14] [15]
¹³C NMRNitrile carbons, quaternary carbonδ 115-120 ppm (C≡N), δ 25-30 ppm (C(CH₃)₂) [13] [14] [15]
IR SpectroscopyC≡N stretching vibrations2250-2260 cm⁻¹ [13] [16] [17]
Mass SpectrometryMolecular ion peakm/z 94 [17]
X-ray CrystallographyCrystal structure dataNot available in literature-

XLogP3

0.8

Boiling Point

169.5 °C

Melting Point

31.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.45 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

7321-55-3

Wikipedia

Propanedinitrile, dimethyl-

Dates

Last modified: 08-15-2023

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